2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C22H22N4O2. This compound is part of the pyrroloquinoxaline family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrroloquinoxaline derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various amine compounds .
Scientific Research Applications
2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- BUTYL 2-AMINO-1-(4-METHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE
- METHYL 2-AMINO-1-(4-SEC-BUTYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE
- BUTYL 2-AMINO-1-(4-ETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE
Uniqueness
What sets 2-METHYLBUTYL 2-AMINO-1-[(4-METHYLPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE apart is its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-methylbutyl 2-amino-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C24H26N4O2/c1-4-15(2)14-30-24(29)20-21-23(27-19-8-6-5-7-18(19)26-21)28(22(20)25)13-17-11-9-16(3)10-12-17/h5-12,15H,4,13-14,25H2,1-3H3 |
InChI Key |
OBCMHJMLDKZIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N |
Origin of Product |
United States |
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